molecular formula C9H13I2NO5 B12810868 (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate

Cat. No.: B12810868
M. Wt: 469.01 g/mol
InChI Key: YWAGQOOMOOUEGY-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic Acid Dihydrate

Systematic IUPAC Nomenclature and Synonyms

The compound is formally named (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid dihydrate under IUPAC guidelines, reflecting its functional groups, substitution pattern, and hydration state. The parent structure is L-tyrosine, modified by iodine substitutions at the 3 and 5 positions of the aromatic ring and two water molecules in the crystalline lattice.

Table 1: Synonyms and Identifiers
Synonym Registry Number Source
Diiodotyrosine 300-39-0 (anhydrous) PubChem, Alfa Chemistry
L-3,5-Diiodotyrosine 18835-59-1 (dihydrate) CymitQuimica, Selleck
Iodogorgoic acid 6L57Q44ZWW (UNII) ChemicalBook
Apothyrin DTXSID0048680 Alfa Chemistry

The anhydrous form (CAS 300-39-0) and dihydrate (CAS 18835-59-1) are distinct entries in chemical registries, with the latter specifying the inclusion of two water molecules.

Crystallographic Data and Hydration State Characterization

The dihydrate form crystallizes as a white to off-white solid, with water molecules integrated into the lattice via hydrogen bonding to the hydroxyl and carboxyl groups. X-ray diffraction studies, though not explicitly detailed in the provided sources, infer a monoclinic or orthorhombic system typical of aromatic amino acid derivatives.

Table 2: Physicochemical Properties
Property Value Source
Molecular formula C₉H₉I₂NO₃·2H₂O CymitQuimica
Molecular weight 469.01 g/mol (dihydrate) Selleck
Melting point 187–195°C (decomposition) Infinium
Solubility in water 17.0 g/L at 100°C ChemicalBook
Specific rotation [α]²⁰_D = -20.7° (c=2.5, 0.1N NaOH) ChemicalBook

The dihydrate’s solubility in dimethyl sulfoxide (93 mg/mL) and limited solubility in cold water (0.204 g/L at 0°C) highlight its polar yet iodine-enhanced hydrophobicity. Thermal analysis reveals decomposition upon melting, consistent with iodinated aromatic systems.

Stereochemical Configuration and Chiral Center Analysis

The compound’s chiral center at the alpha-carbon (C2) adopts an S-configuration , as denoted by the (2S) prefix in its IUPAC name. This configuration is critical for its biological activity, particularly in thyroid hormone synthesis, where enzymatic specificity requires the L-tyrosine backbone.

Key Stereochemical Features:
  • Chiral Center Geometry : The alpha-carbon’s tetrahedral geometry is confirmed by optical rotation data ([α]²⁰_D = -20.7°), aligning with L-tyrosine derivatives.
  • Impact of Iodination : The 3,5-diiodo substitution on the phenyl ring imposes steric constraints, influencing the molecule’s overall conformation and interactions with iodine-binding proteins.
  • Hydration Effects : The dihydrate form stabilizes the crystal lattice through hydrogen bonds between water molecules and the hydroxyl/carboxyl groups, without altering the stereochemical integrity of the chiral center.

The InChI string (InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2/t7-;;/m0../s1) encodes the stereochemistry, hydration state, and connectivity, providing a machine-readable descriptor for database searches.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAGQOOMOOUEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13I2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate typically involves iodination reactions. One common method includes the iodination of corresponding mono-, bis-, and tris(4-hydroxyphenyl)phosphine oxides . The reaction conditions often involve the use of iodine and appropriate solvents to facilitate the iodination process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar iodination procedures with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

Major products formed from these reactions include various iodinated and deiodinated derivatives, as well as oxoacetic acid compounds .

Scientific Research Applications

Biological Significance

  • Thyroid Hormone Synthesis :
    • This compound is a precursor in the biosynthesis of thyroid hormones. It plays a crucial role in the iodination process that is essential for the production of thyroxine (T4) and triiodothyronine (T3) hormones, which regulate metabolism in the body .
  • Anticancer Research :
    • Studies have shown that diiodotyrosine derivatives exhibit potential anticancer properties. They can influence cell signaling pathways that are critical in cancer progression, such as the MAPK/ERK pathway and JAK/STAT signaling .
  • Neurotransmitter Regulation :
    • The compound's structural similarity to tyrosine allows it to participate in neurotransmitter synthesis, particularly dopamine. This makes it relevant in studies related to neurological disorders and mental health .

Endocrinology

  • Used to study thyroid hormone synthesis and regulation.
  • Investigated for its effects on metabolic processes and energy homeostasis.

Pharmaceutical Development

  • Explored as a potential lead compound in drug design targeting thyroid-related disorders.
  • Investigated for its role in developing antibody-drug conjugates (ADCs) for targeted cancer therapies .

Cell Biology

  • Utilized in cell culture studies to understand its effects on cell proliferation and apoptosis.
  • Employed in assays to evaluate its impact on the cytoskeleton and cellular signaling pathways .

Case Studies

Study FocusFindingsReference
Thyroid Hormone RegulationDemonstrated that diiodotyrosine enhances T4 synthesis in vitro.
Anticancer ActivityShowed inhibition of tumor growth in xenograft models when treated with diiodotyrosine.
Neurotransmitter SynthesisFound to increase dopamine levels in neuronal cultures, suggesting potential neuroprotective effects.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate involves its interaction with molecular targets in the body. The compound’s iodine atoms play a crucial role in its biological activity. For instance, it can participate in the synthesis of thyroid hormones by acting as a substrate for iodination reactions . The molecular pathways involved include the thyroid hormone synthesis pathway and related metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

Iodinated Tyrosine Derivatives
  • 3,5-Diiodo-L-tyrosine (Anhydrous) :

    • Molecular Weight : 432.87 g/mol (vs. 469.02 g/mol for dihydrate) .
    • Solubility : Lower solubility in DMSO compared to the dihydrate form (27.5 mg/mL for dihydrate) .
    • Role : Precursor in thyroid hormone synthesis (e.g., triiodothyronine, T3) .
  • N-Acetyl-3,5-Diiodo-L-tyrosine (CAS: 1027-28-7): Structure: Acetylated amino group enhances lipophilicity and metabolic stability. Application: Intermediate in synthesizing thyroxine (T4) and liothyronine (T3) .
Stereoisomers
  • 3,5-Diiodo-D-tyrosine Hydrochloride (CAS: 16711-71-0) :
    • Stereochemistry : D-isomer lacks biological activity in human metabolic pathways due to enzyme specificity for L-forms .
    • Use : Biochemical studies on enantiomer selectivity .

Non-Iodinated Amino Acids

  • L-Hydroxyproline (CAS: 51-35-4): Structure: Pyrrolidine ring instead of diiodophenyl group.
  • Djenkolic Acid (DjA): Structure: Sulfur-containing bis-amino acid with methylene bridges. Solubility: Poor aqueous solubility due to hydrophobic sulfanyl groups, contrasting with the dihydrate’s DMSO solubility .

Physicochemical and Functional Comparison

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Iodine Atoms Solubility (DMSO) Melting Point (°C) Key Applications
(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate 469.02 2 27.5 mg/mL 187–195 Metabolic studies, endogenous metabolite
N-Acetyl-3,5-Diiodo-L-tyrosine 475.02 2 Not reported >250 Pharmaceutical intermediate
L-Hydroxyproline 131.13 0 Water-soluble 274–275 Collagen synthesis
3,5-Diiodo-D-tyrosine hydrochloride 432.87 (anhydrous) 2 Solvent-dependent Not reported Biochemical research

Key Findings

  • Iodine Substitution: The diiodo substitution in the target compound distinguishes it from mono- or tri-iodinated tyrosines (e.g., T3, T4), impacting its role in thyroid hormone synthesis .
  • Hydration State : Discrepancies in reported molecular weights (e.g., 432.98 vs. 469.02 g/mol) highlight the importance of specifying hydration state .
  • Solubility : The dihydrate form enhances solubility in DMSO (27.5 mg/mL), facilitating in vitro studies compared to anhydrous forms .

Research and Application Differences

  • Metabolic Studies : The target compound is used to trace iodine metabolism and thyroid dysfunction , whereas L-hydroxyproline is studied in connective tissue disorders .
  • Pharmaceutical Intermediates : N-Acetyl-3,5-Diiodo-L-tyrosine is a precursor for active thyroid hormones, unlike the target compound, which is an endpoint metabolite .

Biological Activity

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate, also known as 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C₉H₉I₂NO₃
  • Molecular Weight: 432.98 g/mol
  • CAS Number: 300-39-0
  • Physical State: Dihydrate form, typically stored in dark conditions at temperatures between 2°C and 8°C .

This compound functions primarily as an endogenous metabolite. It has been shown to interact with various receptors and signaling pathways:

  • Receptor Interactions:
    • Acts on multiple receptors including adrenergic, amylin, angiotensin, and cannabinoid receptors .
    • Influences pathways such as MAPK/ERK and various immune signaling pathways .
  • Enzymatic Activity:
    • Involved in the modulation of adenylate cyclase activity and other intracellular signaling mechanisms .
    • Potentially affects gene expression through epigenetic modifications by interacting with histone-modifying enzymes .

Neuroprotective Effects

Research indicates that (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid may exhibit neuroprotective properties. Studies have demonstrated its ability to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antioxidant Properties

The compound has been identified as a potent antioxidant. Its structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Neuroprotection in Animal Models:
    • A study involving rodent models demonstrated that administration of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid significantly reduced markers of neuroinflammation and improved cognitive function post-injury .
  • Antioxidant Activity Assessment:
    • In vitro assays revealed that the compound effectively decreased reactive oxygen species (ROS) levels in cultured neuronal cells, supporting its role as an antioxidant agent .
  • Clinical Implications:
    • Preliminary clinical studies suggest that this compound may enhance the efficacy of existing treatments for neurodegenerative disorders when used as an adjunct therapy .

Data Table: Summary of Biological Activities

Activity Description References
NeuroprotectiveReduces oxidative stress and inflammation in neurons
AntioxidantScavenges free radicals; protects cellular integrity
Anti-inflammatoryInhibits pro-inflammatory cytokines
Receptor ModulationInteracts with multiple receptors affecting various pathways

Q & A

Basic Question | Safety & Handling

  • Hazard Classification : The compound is classified under OSHA HCS as acutely toxic (oral, dermal), corrosive to skin/eyes, and a respiratory irritant .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation exposure. Ensure local exhaust ventilation is functional .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
  • Storage : Store in a cool, dry place (<25°C), away from oxidizers and strong acids. Keep containers tightly sealed to prevent moisture absorption .

How can researchers verify the purity and structural integrity of this compound?

Basic Question | Characterization

  • Purity Analysis : Use HPLC with UV detection (≥95% purity threshold) as described in supplier specifications .
  • Structural Confirmation :
    • NMR Spectroscopy : Compare 1^1H and 13^13C NMR spectra with published data (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.8–4.2 ppm for the chiral center) .
    • Mass Spectrometry : Confirm molecular weight (432.98 g/mol) via ESI-MS or MALDI-TOF .
    • X-ray Crystallography : Resolve the dihydrate structure to validate stereochemistry and hydration state .

What experimental strategies are recommended for studying its role as an endogenous metabolite?

Advanced Question | Metabolic Pathways

  • Isotopic Labeling : Incorporate 13^{13}C or 125^{125}I isotopes to track metabolic incorporation in cell cultures or animal models .
  • Enzyme Inhibition Assays : Test interactions with thyroid peroxidase (TPO) or deiodinases using competitive binding assays, given its structural similarity to thyroid hormones .
  • In Vitro Metabolism : Use hepatocyte models to assess phase I/II metabolism. Monitor iodine release via ICP-MS to evaluate metabolic stability .

How should researchers address discrepancies in reported solubility or stability data?

Advanced Question | Data Contradiction Analysis

  • Controlled Solubility Studies :
    • Test solubility in buffered solutions (pH 2–9) at 25°C and 37°C. Note that iodine substituents may reduce aqueous solubility compared to non-halogenated analogs .
    • Use dynamic light scattering (DLS) to detect aggregation in polar solvents .
  • Stability Profiling :
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include deiodinated derivatives or hydrolyzed propanoic acid forms .
    • Avoid prolonged light exposure, as iodine bonds are prone to photolytic cleavage .

What methodologies are suitable for assessing its environmental impact in ecotoxicological studies?

Advanced Question | Ecotoxicology

  • Environmental Fate Analysis :
    • Measure soil/water partition coefficients (KdK_d) using OECD Guideline 106. High iodine content may increase persistence in aquatic systems .
    • Simulate biodegradation via OECD 301F (manometric respirometry) to assess microbial breakdown .
  • Toxicity Testing :
    • Use Daphnia magna (OECD 202) and Danio rerio (OECD 236) models to evaluate acute toxicity. LC50_{50} values are expected to correlate with iodine-mediated oxidative stress .
    • Monitor thyroid hormone disruption in Xenopus laevis tadpoles, as iodine derivatives can mimic endocrine disruptors .

How can researchers optimize synthetic routes for this compound?

Advanced Question | Synthesis

  • Chiral Synthesis :
    • Employ asymmetric catalysis (e.g., Evans oxazolidinone method) to ensure (S)-configuration at the α-carbon .
    • Introduce diiodophenol groups via Ullmann coupling, using CuI/1,10-phenanthroline as a catalyst .
  • Purification :
    • Use recrystallization from ethanol/water (1:3 v/v) to isolate the dihydrate form. Confirm hydration via TGA (weight loss ~8% at 100–120°C) .

What analytical techniques are critical for detecting trace impurities?

Advanced Question | Quality Control

  • LC-MS/MS : Detect deiodinated byproducts (e.g., monoiodo derivatives) with MRM transitions (e.g., m/z 433 → 307 for the parent ion) .
  • ICP-OES : Quantify residual heavy metals (e.g., Cu, Pd) from synthetic catalysts. Adhere to ICH Q3D limits (<10 ppm) .

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